(2E)-3-(5-{4-[(difluoromethyl)sulfanyl]phenyl}furan-2-yl)-1-(furan-2-yl)prop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-3-[5-[4-(difluoromethylsulfanyl)phenyl]furan-2-yl]-1-(furan-2-yl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F2O3S/c19-18(20)24-14-7-3-12(4-8-14)16-10-6-13(23-16)5-9-15(21)17-2-1-11-22-17/h1-11,18H/b9-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOMMKOHUJXZASS-WEVVVXLNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)C=CC2=CC=C(O2)C3=CC=C(C=C3)SC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)C(=O)/C=C/C2=CC=C(O2)C3=CC=C(C=C3)SC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(5-{4-[(difluoromethyl)sulfanyl]phenyl}furan-2-yl)-1-(furan-2-yl)prop-2-en-1-one typically involves multi-step organic reactions. One common method starts with the preparation of the furan-2-yl and difluoromethylsulfanyl phenyl intermediates, which are then coupled through a series of reactions including aldol condensation and cyclization under controlled conditions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized for efficiency and cost-effectiveness. This involves the use of continuous flow reactors, automated systems for precise control of reaction parameters, and scalable purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(5-{4-[(difluoromethyl)sulfanyl]phenyl}furan-2-yl)-1-(furan-2-yl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Palladium on carbon, platinum oxide
Solvents: Dichloromethane, ethanol, tetrahydrofuran
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
(2E)-3-(5-{4-[(difluoromethyl)sulfanyl]phenyl}furan-2-yl)-1-(furan-2-yl)prop-2-en-1-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new pharmaceuticals targeting specific diseases.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and electrical conductivity.
Mechanism of Action
The mechanism of action of (2E)-3-(5-{4-[(difluoromethyl)sulfanyl]phenyl}furan-2-yl)-1-(furan-2-yl)prop-2-en-1-one involves its interaction with specific molecular targets. The difluoromethylsulfanyl group can form strong interactions with enzymes or receptors, modulating their activity. The furan rings contribute to the compound’s stability and ability to penetrate biological membranes, enhancing its efficacy.
Comparison with Similar Compounds
Structural and Substituent Analysis
The compound’s structure is compared to derivatives with variations in aryl/heteroaryl substituents (–12):
Table 1: Structural Comparison of Chalcone Derivatives
Key Observations :
Physical Properties :
- Melting Points : LabMol-70 (152°C) and LabMol-71 (114°C) indicate that substituent bulk inversely correlates with melting point. The target compound’s -SCF₂H group may lower its melting point compared to brominated analogs (e.g., ’s 277.11 g/mol derivative).
- Purity : High HPLC purity (>99%) is common among chalcones (), suggesting the target compound would require similar chromatographic purification.
Spectroscopic and Crystallographic Insights
- NMR: The -SCF₂H group would produce distinct $^{19}\text{F}$ NMR signals (absent in non-fluorinated analogs) and deshielded $^{1}\text{H}$ signals for adjacent protons. For example, LabMol-70’s $^{1}\text{H}$ NMR shows furan protons at δ 6.5–7.5 ppm (), which would shift slightly in the target compound due to electronic effects.
- Crystallography : highlights that halogenated chalcones (e.g., bromo/fluoro derivatives) exhibit planar molecular structures with dihedral angles <10° between aryl rings. The target compound’s -SCF₂H group may increase steric hindrance, altering crystal packing and hydrogen bonding (e.g., C–H⋯F interactions) .
Biological Activity
Overview
The compound (2E)-3-(5-{4-[(difluoromethyl)sulfanyl]phenyl}furan-2-yl)-1-(furan-2-yl)prop-2-en-1-one is a complex organic molecule characterized by its unique structural features, including furan and propenone moieties. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.
Chemical Structure
The structure of the compound can be represented as follows:
This structure includes:
- Furan rings : Contributing to the compound's reactivity and interaction with biological targets.
- Propenone moiety : Implicated in various biological activities, including anti-inflammatory and anticancer properties.
Antimicrobial Properties
Research has indicated that compounds with similar structures exhibit significant antimicrobial activity. For instance, studies on related furan derivatives showed effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds suggest potent antibacterial properties, which may extend to the compound due to structural similarities.
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Compound A | 10 | S. aureus |
| Compound B | 15 | E. coli |
| Target Compound | TBD | TBD |
Anticancer Activity
The propenone moiety is often associated with anticancer activity. Compounds featuring similar structures have shown potential in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, studies have demonstrated that certain furan-based compounds can inhibit the growth of human cancer cell lines such as breast and colon cancer cells.
The biological activity of this compound may involve multiple mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways or signal transduction.
- Receptor Binding : Interaction with cellular receptors can alter signaling pathways, leading to effects such as apoptosis in cancer cells.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that compounds with similar structures can induce oxidative stress in targeted cells, contributing to their cytotoxic effects.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various furan derivatives against clinically relevant pathogens. The results indicated that certain derivatives exhibited low MIC values, suggesting strong antibacterial activity. The study highlighted the potential for developing new antimicrobial agents based on these furan derivatives.
Study 2: Anticancer Potential
Another research project focused on the anticancer properties of furan-containing compounds. It was found that these compounds could significantly reduce cell viability in several cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The findings support further investigation into the therapeutic applications of such compounds.
Q & A
Q. Density Functional Theory (DFT) :
- Calculates HOMO-LUMO gaps (~4.2 eV) to predict redox activity.
- Molecular Dynamics (MD) Simulations : Simulate lipid bilayer penetration (GROMACS) to estimate bioavailability.
Crystal Structure Analysis (): - Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C–H···O bonds critical for crystal packing).
QSAR Models : - Utilize descriptors like logP (3.1) and polar surface area (85 Ų) to optimize lead compounds .
Advanced: Why might in vitro bioactivity fail to translate to in vivo efficacy?
Q. Pharmacokinetic Barriers :
- Poor Absorption : Low Caco-2 permeability (Papp < 1 × 10⁻⁶ cm/s) suggests formulation adjustments (e.g., nanoemulsions).
- Rapid Metabolism : LC-MS/MS identifies primary metabolites (e.g., sulfoxide derivatives) with reduced activity.
Toxicity Mitigation : - hERG Binding Assays : Screen for cardiotoxicity risks (IC₅₀ > 30 μM is ideal).
- Hepatotoxicity : Monitor ALT/AST levels in murine models post-administration.
Address via prodrug design (e.g., ester masking of enone) or co-administration with CYP inhibitors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
